molecular formula C11H11FO2 B7904049 5-Fluoro-2,2-dimethylchroman-4-one

5-Fluoro-2,2-dimethylchroman-4-one

Cat. No.: B7904049
M. Wt: 194.20 g/mol
InChI Key: IIVHQGKFWHVZMO-UHFFFAOYSA-N
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Description

5-Fluoro-2,2-dimethylchroman-4-one is a chemical compound belonging to the chromanone family. Chromanones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, cosmetics, and materials science. The presence of a fluorine atom in the 5-position and two methyl groups in the 2,2-positions of the chromanone ring structure imparts unique properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2,2-dimethylchroman-4-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate fluorinated aromatic compounds and ketones.

    Cyclization: The key step involves the cyclization of these starting materials to form the chromanone ring structure. This can be achieved through various methods, including acid-catalyzed cyclization or base-catalyzed cyclization.

    Methylation: The methyl groups at the 2,2-positions can be introduced using methylating agents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Common industrial methods include:

    Batch Reactors: Suitable for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Ideal for large-scale production, offering advantages such as improved safety, scalability, and reduced waste.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2,2-dimethylchroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydrochromanones or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydrochromanones or other reduced forms.

    Substitution: Various substituted chromanones depending on the nucleophile used.

Scientific Research Applications

5-Fluoro-2,2-dimethylchroman-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-2,2-dimethylchroman-4-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-2,2-dimethylchroman-4-one is unique due to the specific positioning of the fluorine atom and the methyl groups, which can significantly influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

5-fluoro-2,2-dimethyl-3H-chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO2/c1-11(2)6-8(13)10-7(12)4-3-5-9(10)14-11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVHQGKFWHVZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C2=C(O1)C=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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